molecular formula C17H13BrClFN4 B11205414 7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11205414
M. Wt: 407.7 g/mol
InChI Key: PDPQORMSNISQHG-UHFFFAOYSA-N
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Description

7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Substitution reactions: Introduction of the bromine, fluorine, and chlorine substituents can be done through halogenation reactions using reagents like N-bromosuccinimide (NBS), N-fluorobenzenesulfonimide (NFSI), and thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen substituents or reduction of the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like sodium azide (NaN3) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential as a bioactive molecule. It could be screened for activity against various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. It might be evaluated for activity against diseases such as cancer, infections, or neurological disorders.

Industry

In industry, the compound could find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Uniqueness

The uniqueness of 7-(5-BROMO-2-FLUOROPHENYL)-5-(4-CHLOROPHENYL)-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific combination of substituents, which might confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H13BrClFN4

Molecular Weight

407.7 g/mol

IUPAC Name

7-(5-bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H13BrClFN4/c18-11-3-6-14(20)13(7-11)16-8-15(10-1-4-12(19)5-2-10)23-17-21-9-22-24(16)17/h1-7,9,15-16H,8H2,(H,21,22,23)

InChI Key

PDPQORMSNISQHG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=NC=NN2C1C3=C(C=CC(=C3)Br)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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